N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
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Overview
Description
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound with a unique structure that combines a nitrophenyl group, a butyl(ethyl)amino group, and a naphthalen-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: The starting material, 2-nitroaniline, undergoes a reaction with butyl ethyl amine under acidic conditions to form the butyl(ethyl)amino-5-nitrophenyl intermediate.
Condensation reaction: The intermediate is then reacted with naphthalen-2-yloxyacetic acid hydrazide in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The butyl(ethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(phenyl)acetohydrazide: Similar structure but with a phenyl group instead of a naphthalen-2-yloxy group.
N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(pyridin-2-yloxy)acetohydrazide: Similar structure but with a pyridin-2-yloxy group instead of a naphthalen-2-yloxy group.
Uniqueness
The presence of the naphthalen-2-yloxy group in N’-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide imparts unique properties, such as enhanced aromaticity and potential for π-π interactions, which can influence its biological activity and binding affinity to molecular targets.
Properties
Molecular Formula |
C25H28N4O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H28N4O4/c1-3-5-14-28(4-2)24-13-11-22(29(31)32)15-21(24)17-26-27-25(30)18-33-23-12-10-19-8-6-7-9-20(19)16-23/h6-13,15-17H,3-5,14,18H2,1-2H3,(H,27,30)/b26-17+ |
InChI Key |
LZRKINKIKRRCCY-YZSQISJMSA-N |
Isomeric SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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